molecular formula C5H10ClNO2 B112914 (S)-Methyl azetidine-2-carboxylate hydrochloride CAS No. 69684-69-1

(S)-Methyl azetidine-2-carboxylate hydrochloride

Cat. No.: B112914
CAS No.: 69684-69-1
M. Wt: 151.59 g/mol
InChI Key: FKHBGZKNRAUKEF-WCCKRBBISA-N
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Description

(S)-Methyl azetidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Future Directions

The future directions in the study of azetidines, including “(S)-Methyl azetidine-2-carboxylate hydrochloride”, could involve further exploration of their synthesis methods , understanding their mechanisms of action , and studying their potential applications in various fields such as drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl azetidine-2-carboxylate hydrochloride typically involves the cyclization of amino alcohols or amino acids. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the use of microwave irradiation to facilitate the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .

Industrial Production Methods

Industrial production methods for azetidines, including this compound, often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. These methods may utilize catalysts and specific reaction conditions to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl azetidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often include specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of functionalized azetidines .

Mechanism of Action

The mechanism of action of (S)-Methyl azetidine-2-carboxylate hydrochloride involves its incorporation into proteins in place of proline, leading to protein misfolding and disruption of normal protein function. This misincorporation can affect various molecular targets and pathways, including those involved in protein synthesis and degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Methyl azetidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of a methyl group, which can influence its reactivity and interactions with biological molecules. Its ability to be incorporated into proteins and disrupt their function sets it apart from other similar compounds .

Properties

IUPAC Name

methyl (2S)-azetidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c1-8-5(7)4-2-3-6-4;/h4,6H,2-3H2,1H3;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHBGZKNRAUKEF-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50531753
Record name Methyl (2S)-azetidine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50531753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69684-69-1
Record name Methyl (2S)-azetidine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50531753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69684-69-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of azetidine-2-carboxylic acid (1 eq.) in MeOH at 0° C. was added dropwise thionyl chloride (2.5 eq.). The reaction was stirred at 20° C. for 15 h. The crude was concentrated under reduced pressure and used as such without further purification.
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